The presence of the Fmoc (Fluorenylmethoxycarbonyl) group suggests this molecule could be a building block for peptide synthesis. Fmoc is a common protecting group used in solid-phase peptide synthesis, a technique for creating peptides in a laboratory setting PubChem, (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylhept-6-enoic acid: https://pubchem.ncbi.nlm.nih.gov/compound/S_-N-FMoc-2-4-pentenyl_alanine. The "amino" group allows for attachment to other amino acids, while the Fmoc group protects the molecule during synthesis and can be later cleaved to reveal the free amine for peptide bond formation.
The molecule contains an alkene (C=C double bond) which can be involved in various organic reactions. Researchers might study its reactivity or use it as a starting material for further organic synthesis.
The specific functionality of the molecule and its potential biological properties are unknown. However, researchers might be interested in investigating its bioactivity for the development of new drugs.
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylhept-6-enoic acid is a chiral compound notable for its complex structure, which includes a fluorenyl group, a methoxycarbonyl moiety, and a branched aliphatic chain. This compound is characterized by its unique stereochemistry, which plays a crucial role in its biological activity and potential applications in medicinal chemistry. The presence of the fluorenyl group imparts significant stability and hydrophobic characteristics, while the methoxycarbonyl group enhances solubility and reactivity.
These reactions are fundamental in synthesizing derivatives or analogs of this compound for further biological testing.
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylhept-6-enoic acid exhibits notable biological activities, including:
These activities make it a candidate for further investigation in drug development.
The synthesis of (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylhept-6-enoic acid can be achieved through several methods:
The applications of (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylhept-6-enoic acid span various fields:
Interaction studies involving (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylhept-6-enoic acid typically focus on:
Such studies often employ techniques like surface plasmon resonance or isothermal titration calorimetry to quantify interactions.
Several compounds share structural features with (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylhept-6-enoic acid. Here are some notable examples:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
1. L-Leucine | Branched-chain amino acid | Naturally occurring; essential amino acid |
2. N-Boc-L-leucine | Protected form of L-leucine | Used in peptide synthesis; stability due to Boc protection |
3. Fluorenylmethoxycarbonyl-L-alanine | Similar fluorenyl and methoxycarbonyl groups | Commonly used as a protecting group in peptide synthesis |
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylhept-6-enoic acid stands out due to its specific stereochemistry and combination of functional groups that enhance both solubility and reactivity compared to similar compounds. Its potential dual role as both a synthetic intermediate and a biologically active molecule further distinguishes it within this category.
The (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylhept-6-enoic acid exhibits a molecular formula of C₂₃H₂₅NO₄ with a molecular weight of 379.4-379.46 grams per mole [1] [2] [3] [4]. The exact mass determined by high-resolution mass spectrometry is 379.16270821 Da [5].
The elemental composition consists of 23 carbon atoms, 25 hydrogen atoms, one nitrogen atom, and four oxygen atoms, reflecting the complex structure incorporating the fluorenylmethoxycarbonyl protecting group and the terminal alkene functionality [1] [2] [3]. The compound is registered under CAS number 288617-77-6 [1] [2] [3] [4].
The ¹H Nuclear Magnetic Resonance spectrum recorded at 500 megahertz in deuterated methanol displays characteristic signals consistent with the molecular structure [6]. The methyl group appears as a multiplet between 1.29-1.42 parts per million alongside the H3 protons. The alkyl chain protons H4 and H5 appear as multiplets at 1.81-1.93 and 2.00-2.08 parts per million respectively. The fluorenyl system exhibits distinctive aromatic signals at 7.29, 7.36, 7.60-7.67, and 7.77 parts per million [6].
The terminal alkene functionality shows characteristic vinyl proton signals with the cis-alkene proton appearing as a doublet at 4.93 parts per million (J = 10.7 hertz) and the trans-alkene proton as a doublet at 4.99 parts per million (J = 17.1 hertz). The vinyl proton appears as a multiplet between 5.71-5.89 parts per million [6].
The ¹³C Nuclear Magnetic Resonance spectrum recorded at 125 megahertz reveals carbon signals at 24.4, 34.8, 37.6, 49.6, 60.8, 67.5, 115.2, 120.9, 126.2, 126.3, 128.2, 128.8, 139.6, 142.6, 145.3, 158.1, and 178.0 parts per million, encompassing both aliphatic and aromatic carbon environments [6].
The infrared spectrum exhibits characteristic absorption bands consistent with the functional groups present in the molecule [6]. A broad absorption at 3331 wavenumbers corresponds to the hydroxyl group of the carboxylic acid. Carbonyl stretching vibrations appear at 1680 and 1615 wavenumbers, representing the carboxylic acid and carbamate functionalities respectively. Additional bands at 3029, 2956, 1950, 1913, 1535, and 1421 wavenumbers correspond to aromatic carbon-hydrogen, aliphatic carbon-hydrogen, and nitrogen-hydrogen stretching and bending modes [6].
Electrospray ionization high-resolution mass spectrometry confirms the molecular composition [7] [6]. The sodium adduct ion [M+Na]⁺ appears at mass-to-charge ratio 402.1687, which corresponds well with the calculated value of 402.1676 for C₂₃H₂₅NO₄Na [6]. The mass spectral fragmentation pattern is consistent with the expected molecular structure [7].
Crystallographic analysis was performed on the nickel (II) Schiff base complex of the corresponding (S)-enantiomer to confirm stereochemistry [8]. The complex crystallized in the monoclinic space group P₂₁ with unit cell parameters a = 11.07980(8) angstroms, b = 21.99770(13) angstroms, c = 11.88015(9) angstroms, and β = 102.0025(7) degrees [8]. The unit cell volume is 2832.25(3) cubic angstroms with Z = 4 molecules per unit cell and a calculated density of 1.328 grams per cubic centimeter [8].
The structure was solved using direct methods and refined anisotropically. The Flack parameter of -0.005(12) confirms the absolute stereochemistry determination [8]. The crystallographic data provides definitive structural confirmation and validates the stereochemical assignment of the chiral center.
The compound exhibits limited solubility in water due to its hydrophobic fluorenyl protecting group and extended aliphatic chain [9] [10]. Solubility can be enhanced through heating to 37 degrees Celsius followed by ultrasonication [10]. The compound demonstrates good solubility in organic solvents including dimethyl sulfoxide, acetonitrile, dichloromethane, and methanol, which are commonly employed in peptide synthesis applications [9] [10] [11].
For stock solution preparation, various concentrations can be achieved depending on the solvent system used. In dimethyl sulfoxide, stock solutions ranging from 1 millimolar to 10 millimolar can be readily prepared [10] [11]. The compound shows improved solubility compared to standard Fmoc-protected amino acids due to the structural modifications [9].
The terminal alkene group exhibits high reactivity in olefin metathesis reactions, which represents the primary synthetic application of this compound [13] [14] [15]. The alkene functionality undergoes ring-closing metathesis when incorporated into peptide sequences, forming stable hydrocarbon bridges between amino acid residues [15] [16].
The terminal alkene demonstrates compatibility with ruthenium-based metathesis catalysts including Grubbs first-generation and second-generation catalysts [13] [15]. The reactivity can be modulated through reaction conditions including catalyst loading, temperature, and solvent selection [15]. Studies indicate that amino acids bearing aliphatic side chains, such as this compound, exhibit high activity in metathesis reactions with yields approaching 85% and excellent stereoselectivity [13].